4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine
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Overview
Description
4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine is a complex organic compound that belongs to the class of 1-benzoylpiperidines . This compound features a piperidine ring substituted at the 1-position with a benzoyl group, and it is further functionalized with a morpholine ring and a methoxypyrimidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets. For example, it can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition can affect various physiological processes, including inflammation and vasodilation.
Comparison with Similar Compounds
Similar compounds to 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine include other 1-benzoylpiperidines and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities . The unique combination of a piperidine ring, morpholine ring, and methoxypyrimidinyl group in this compound distinguishes it from other related molecules.
Properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-19-14-22-21(23-15-19)29-18-6-8-25(9-7-18)20(26)16-2-4-17(5-3-16)24-10-12-28-13-11-24/h2-5,14-15,18H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVXXFKPYXFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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